2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid 2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 26351-99-5
VCID: VC18431275
InChI: InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1
SMILES:
Molecular Formula: C21H33O9-
Molecular Weight: 429.5 g/mol

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid

CAS No.: 26351-99-5

Cat. No.: VC18431275

Molecular Formula: C21H33O9-

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid - 26351-99-5

Specification

CAS No. 26351-99-5
Molecular Formula C21H33O9-
Molecular Weight 429.5 g/mol
IUPAC Name 2-hydroxyethyl 2-methylprop-2-enoate;2-methylidenehexanoate;methyl 2-methylprop-2-enoate;prop-2-enoic acid
Standard InChI InChI=1S/C7H12O2.C6H10O3.C5H8O2.C3H4O2/c1-3-4-5-6(2)7(8)9;1-5(2)6(8)9-4-3-7;1-4(2)5(6)7-3;1-2-3(4)5/h2-5H2,1H3,(H,8,9);7H,1,3-4H2,2H3;1H2,2-3H3;2H,1H2,(H,4,5)/p-1
Standard InChI Key URKIGGWZOZWONJ-UHFFFAOYSA-M
Canonical SMILES CCCCC(=C)C(=O)[O-].CC(=C)C(=O)OC.CC(=C)C(=O)OCCO.C=CC(=O)O

Introduction

Chemical Composition and Structural Properties

Molecular Architecture

The compound is a mixture of four distinct components, each contributing unique structural and functional characteristics:

  • 2-Hydroxyethyl 2-Methylprop-2-enoate

    • Molecular Formula: C₇H₁₂O₃

    • Molecular Weight: 158.17 g/mol

    • CAS No.: 55993-98-1 (as part of the mixture)

    • This ester derivative features a reactive acrylate group and a hydroxyl-terminated side chain, enabling crosslinking in polymer matrices .

  • 2-Methylidenehexanoic Acid

    • Molecular Formula: C₇H₁₀O₂

    • Molecular Weight: 126.15 g/mol

    • The α,β-unsaturated carboxylic acid structure promotes copolymerization with acrylates via radical mechanisms.

  • Methyl 2-Methylprop-2-enoate

    • Molecular Formula: C₅H₈O₂

    • Molecular Weight: 100.12 g/mol

    • CAS No.: 80-62-6

    • A low-viscosity monomer with high reactivity in free-radical polymerizations, often used in adhesives and coatings .

  • Prop-2-enoic Acid (Acrylic Acid)

    • Molecular Formula: C₃H₄O₂

    • Molecular Weight: 72.06 g/mol

    • A cornerstone monomer in industrial polymers, contributing hydrophilicity and mechanical strength.

ComponentMolecular FormulaMolecular Weight (g/mol)CAS No.
2-Hydroxyethyl 2-methylprop-2-enoateC₇H₁₂O₃158.1755993-98-1
2-Methylidenehexanoic AcidC₇H₁₀O₂126.1555993-98-1
Methyl 2-methylprop-2-enoateC₅H₈O₂100.1280-62-6
Prop-2-enoic AcidC₃H₄O₂72.0679-10-7

Synthesis and Production

Industrial Manufacturing

The synthesis of these components typically involves esterification, carboxylation, and radical polymerization precursors:

  • 2-Hydroxyethyl 2-Methylprop-2-enoate: Produced via ester exchange between methacrylic acid and ethylene glycol, catalyzed by sulfuric acid .

  • Methyl 2-Methylprop-2-enoate: Synthesized through methanol esterification of methacrylic acid under reflux conditions .

  • Prop-2-enoic Acid: Industrially produced via oxidation of propylene or hydrolysis of acrylonitrile.

Advanced Synthetic Routes

Recent research explores carbonyl-ene reactions and Wacker-type oxidations for functionalized derivatives. For example, SnCl₄-catalyzed reactions with ethyl glyoxylate yield stereoselective intermediates for biomedical polymers .

Applications in Advanced Materials

Self-Healing Coatings

The acrylate components undergo photoinitiated polymerization, forming networks with dynamic covalent bonds. These coatings autonomously repair microcracks under UV exposure, as demonstrated in marine coatings (e.g., FILL 4) .

Biomedical Polymers

2-Hydroxyethyl 2-methylprop-2-enoate is grafted onto hydrogels for controlled drug release, leveraging its biocompatibility and hydrolytic stability.

Table 2: Key Applications

ApplicationComponent(s) InvolvedMechanism
Self-healing coatingsMethyl 2-methylprop-2-enoateRadical polymerization
Drug delivery systems2-Hydroxyethyl derivativeHydrogel crosslinking
AdhesivesProp-2-enoic acidCopolymerization with styrene

Research Findings and Polymerization Dynamics

Copolymerization Kinetics

Studies indicate that 2-methylidenehexanoic acid enhances copolymer glass transition temperatures (Tg) by 15–20°C compared to acrylic acid homopolymers. The electron-deficient double bond in methylidene derivatives accelerates radical addition rates, favoring block copolymer architectures .

Stability and Degradation

Accelerated aging tests reveal that hydroxyethyl-containing polymers retain 90% tensile strength after 1,000 hours at 60°C, outperforming conventional acrylates.

ComponentWorkplace Exposure Limit (ppm)
Methyl 2-methylprop-2-enoate50 (8-hour TWA)
Prop-2-enoic acid2 (Ceiling)

Future Directions and Innovations

Sustainable Production

Catalytic dehydrogenation of bio-based isobutylene is being explored to synthesize methyl 2-methylprop-2-enoate with reduced carbon footprint .

Smart Polymers

Integration of stimuli-responsive acrylates into 4D-printed materials could enable shape-memory medical devices.

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